molecular formula C19H14F3NO2S B2368067 1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone CAS No. 478066-86-3

1-(3-Phenyl-5-isoxazolyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone

Cat. No. B2368067
CAS RN: 478066-86-3
M. Wt: 377.38
InChI Key: CCCSDJPAEISIDM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Isoxazoles can participate in a variety of reactions, including nucleophilic substitutions and additions, depending on the substituents present .

Scientific Research Applications

properties

IUPAC Name

1-(3-phenyl-1,2-oxazol-5-yl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO2S/c20-19(21,22)15-8-4-5-13(9-15)11-26-12-17(24)18-10-16(23-25-18)14-6-2-1-3-7-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCSDJPAEISIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CSCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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